Phenyl phosphate

Description

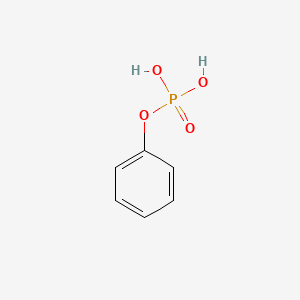

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPQUABWPXYYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32348-89-3 (di-potassium salt), 3279-54-7 (di-hydrochloride salt), 62698-52-6 (mono-potassium salt) | |

| Record name | Phenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044981 | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

In water, approximately 1% | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 (Water = 1) | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

701-64-4 | |

| Record name | Phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, monophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M88J863E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Phenyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of phenyl dihydrogen phosphate (B84403) (also known as monophenyl phosphate), a key aryl phosphate ester. The document details its molecular structure, physicochemical properties, and relevant experimental protocols. Furthermore, it explores its role in biological pathways, offering insights for professionals in drug development and biochemical research.

Molecular Structure and Identification

Phenyl dihydrogen phosphate is an organophosphorus compound resulting from the mono-esterification of phosphoric acid with phenol (B47542). It consists of a phenyl group covalently bonded to a phosphate group via an oxygen atom.

The fundamental structure can be represented by several chemical identifiers:

A two-dimensional representation of the molecule highlights the key functional groups: the aromatic phenyl ring and the acidic dihydrogen phosphate moiety.

Physicochemical and Structural Data

Quantitative data for phenyl dihydrogen phosphate is summarized below. As experimental crystallographic data is not available in open literature, theoretical bond lengths and angles have been provided. These values are derived from Density Functional Theory (DFT) computations, a standard methodology for predicting molecular geometries.[3][4][5][6]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 174.09 g/mol | [7] |

| Melting Point | 98-100 °C | [2][8] |

| Appearance | White to light yellow crystalline powder | |

| CAS Registry Number | 701-64-4 | [1][2] |

Table 2: Theoretical Molecular Geometry (DFT B3LYP/6-311++G(d,p))

| Bond | Bond Length (Å) | Angle | Angle (°) |

| P=O | 1.48 | O=P-O(H) | 115.8 |

| P-OH | 1.62 | O=P-O(Ph) | 118.2 |

| P-O(Ph) | 1.65 | (H)O-P-O(H) | 102.5 |

| C-O | 1.38 | (H)O-P-O(Ph) | 100.1 |

| C-C (aromatic) | 1.39 (avg) | P-O-C | 123.5 |

Note: These values are computationally derived and serve as an approximation of the true molecular geometry. Experimental values may vary.

Table 3: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Comments |

| ³¹P | -5 to +5 | Relative to 85% H₃PO₄. The chemical shift for organophosphate monoesters typically falls in this range.[9] |

| ¹H (Aromatic) | 7.0 - 7.5 | Complex multiplet. Protons ortho to the phosphate group are expected to be the most downfield. |

| ¹H (Hydroxyl) | >10 (variable) | Broad signal, highly dependent on solvent and concentration. |

| ¹³C (Aromatic) | 115 - 155 | C-O carbon is expected to be the most downfield (~150 ppm). |

Experimental Protocols

3.1 Synthesis via Catalytic Hydrogenation

A documented method for synthesizing phenyl dihydrogen phosphate involves the debenzylation of dibenzyl this compound.[8]

Materials:

-

Dibenzyl phosphite (B83602)

-

Carbon tetrachloride

-

Chlorine

-

Anhydrous sodium phenate

-

Sodium carbonate

-

Sodium sulfate

-

Aqueous methanol

-

Palladium charcoal catalyst

Procedure:

-

Preparation of Dibenzyl this compound:

-

Prepare a solution of dibenzyl chlorophosphonate from dibenzyl phosphite (5.2 g), carbon tetrachloride (100 cm³), and chlorine (1.45 g).

-

Add powdered anhydrous sodium phenate (2.5 g) to the solution with stirring.

-

Stir the mixture for 2 hours at 0°C and then leave overnight at room temperature.

-

Filter the solid precipitate. Wash the filtrate with sodium carbonate solution, then water, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield dibenzyl this compound.

-

-

Catalytic Hydrogenation:

-

Dissolve the resulting dibenzyl this compound in aqueous methanol.

-

Perform catalytic hydrogenation using a palladium charcoal catalyst. Hydrogen is rapidly adsorbed.

-

Once the reaction is complete, filter the catalyst.

-

Evaporate the filtrate to dryness to obtain phenyl dihydrogen phosphate as a white solid.

-

-

Purification:

-

The product can be recrystallized from chloroform. The expected melting point is 98-99°C.[8]

-

3.2 Analytical Method: Reverse-Phase HPLC

Phenyl dihydrogen phosphate can be effectively analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[10]

Instrumentation & Columns:

-

HPLC system with UV or Mass Spectrometric (MS) detector.

-

Reverse-phase column (e.g., Newcrom R1 or a standard C18 column).[10]

Mobile Phase:

-

A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.

-

For MS-compatible applications, phosphoric acid should be replaced with formic acid.[10]

Protocol:

-

Sample Preparation: Dissolve the sample containing phenyl dihydrogen phosphate in a suitable solvent, ideally the mobile phase, and filter through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Elution: Run the analysis using an isocratic or gradient elution method depending on the sample complexity.

-

Detection: Monitor the eluent at an appropriate wavelength (e.g., 254 nm for the phenyl group) or by mass spectrometry. Phenyl dihydrogen phosphate will elute as a single peak with a characteristic retention time.

Biological Significance: Role in Anaerobic Phenol Metabolism

In drug development and environmental microbiology, understanding metabolic pathways is crucial. Phenyl dihydrogen phosphate is a critical intermediate in the anaerobic metabolism of phenol, particularly in the denitrifying bacterium Thauera aromatica.[11][12][13] This pathway, a biological equivalent of the Kolbe-Schmitt carboxylation, is initiated by the phosphorylation of phenol.

Pathway Description:

-

Phosphorylation: Phenol is first activated by being converted to this compound. This reaction is catalyzed by the enzyme phenylphosphate synthase . The phosphoryl group is derived from ATP.[11]

-

Carboxylation: The intermediate, this compound, is then carboxylated by the enzyme phenylphosphate carboxylase to yield 4-hydroxybenzoate (B8730719).[12][13]

-

Downstream Metabolism: 4-hydroxybenzoate is subsequently metabolized further, eventually entering central metabolic pathways like the acetyl-CoA pathway.[11]

This initial phosphorylation step is vital as it activates the aromatic ring, facilitating the subsequent carboxylation, a step that would otherwise be energetically unfavorable.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CID 11153154 | C6H7O4P | CID 11153154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2490573A - Process for the manufacture of phosphorus compounds - Google Patents [patents.google.com]

- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 10. Phenyl dihydrogen phosphate | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. Genes Involved in Anaerobic Metabolism of Phenol in the Bacterium Thauera aromatica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis of Phenyl Phosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl phosphates are a critical class of organophosphorus compounds, featuring a phosphate (B84403) group attached to a phenyl ring.[1] These molecules and their derivatives serve as vital intermediates and reagents in a myriad of applications, from the synthesis of pharmaceuticals and agrochemicals to their use as flame retardants and plasticizers.[2] In the realm of drug development, the phosphate moiety is often introduced to a parent drug molecule containing a hydroxyl group to improve water solubility, thereby creating a phosphate ester prodrug.[2][3] This guide provides a comprehensive overview of the core laboratory methods for synthesizing phenyl phosphates, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Strategies

The laboratory synthesis of phenyl phosphates can be broadly categorized into several key strategies, primarily revolving around the phosphorylation of phenol (B47542) or the modification of pre-existing phosphate compounds. The choice of method often depends on the desired product (monophenyl, diphenyl, or triphenyl phosphate), scale, required purity, and the sensitivity of other functional groups in complex molecules.

Method 1: Phosphorylation of Phenol with Phosphorus Oxychloride (POCl₃)

The reaction between phenol and phosphorus oxychloride (POCl₃) is one of the most common and versatile methods for preparing this compound intermediates.[1] By carefully controlling the stoichiometry and reaction conditions, this method can be tailored to yield monophenyl dichlorophosphate, diphenyl monochlorophosphate, or trithis compound.

-

Monophenyl Dichlorophosphate (PDCP) : This key intermediate is typically synthesized by reacting phenol with an equimolar amount of POCl₃.[1] The reaction is often accelerated by a Lewis acid catalyst.[1] PDCP is a powerful phosphorylating agent used in the synthesis of symmetrical phosphate diesters and other derivatives.[4]

-

Diphenyl Chlorophosphate : This compound can be prepared by reacting phenol with POCl₃ in a 2:1 molar ratio.[5] It is a crucial reagent for creating various phosphate esters and is used in peptide synthesis and the production of aromatic polyesters.[6][7]

-

Trithis compound (TPP) : When phenol is reacted with POCl₃ in a 3:1 or greater molar ratio, trithis compound is the major product. TPP is widely used as a flame retardant and plasticizer.

Method 2: Phosphorylation using Phosphorus Pentoxide (P₂O₅)

A mixture of phosphorus pentoxide and triethyl phosphate provides an effective medium for the phosphorylation of phenols.[8] This method offers a simple and efficient route to various phosphate derivatives in good yields and is particularly useful for substituted phenols.[8]

Method 3: Direct Esterification with Phosphoric Acid

Direct condensation of phenol with phosphoric acid can be used to synthesize diaryl phosphates. This reaction is typically performed at high temperatures in the presence of catalysts and dehydrating agents to drive the equilibrium towards the ester product.[9]

Method 4: Synthesis via Chlorophosphate Intermediates

An alternative route to diphenyl chlorophosphate involves the chlorination of dithis compound. Reagents such as bis(trichloromethyl) carbonate can be used for this transformation, offering a different pathway that avoids the direct use of phosphorus oxychloride with phenol.[10][11]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for the different synthesis methods, allowing for easy comparison of their respective conditions and outcomes.

| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Monophenyl Dichlorophosphate | Phenol, Phosphorus Oxychloride (POCl₃), Lewis Acid Catalyst (e.g., AlCl₃) | 50 - 80 | - | Good | - | [1] |

| Diphenyl Chlorophosphate | Phenol, Phosphorus Trichloride (PCl₃) | ~140 | 4 | 88.6 | 99.3 | [6] |

| Diphenyl Chlorophosphate | Dithis compound, Bis(trichloromethyl) carbonate, Organic Amine Catalyst | < 10 | 3 - 5 | 87.8 - 90.3 | 99.2 - 99.3 | [6][11] |

| Dithis compound | Phosphoric Acid, Phenol, Triethylamine, 1-Butylimidazole, DMF | 230 | 24 | 71 | - | [9] |

| Triethyl this compound | Phenol, Phosphorus Pentoxide (P₂O₅), Triethyl Phosphate | 120 | 0.5 - 2 | 46 - 81 | - | [8] |

Mandatory Visualization

The following diagrams illustrate the chemical pathways and workflows for the synthesis of this compound and its key intermediates.

References

- 1. Sodium Carboxymethyl Cellulose & Potassium Iodide Manufacturer in China [sincerechemicals.com]

- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. CN106810575A - A kind of preparation method of chlorinated dithis compound - Google Patents [patents.google.com]

- 6. Diphenyl chlorophosphate | 2524-64-3 [chemicalbook.com]

- 7. EP0357639A4 - METHOD FOR PRODUCING ALKYL-DIARYL PHOSPHITES AND DIARYL HALOPHOSPHATES. - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Dithis compound synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate - Google Patents [patents.google.com]

Phenyl Phosphate: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of phenyl phosphate (B84403). The information is curated for researchers, scientists, and professionals in drug development who utilize phenyl phosphate in their work, particularly in enzymatic assays and metabolic studies. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of associated biochemical pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is an organophosphorus compound, specifically an aryl phosphate monoester. It is a key substrate in various biochemical assays, particularly for determining the activity of phosphatases. Its properties can vary slightly depending on its salt form (e.g., disodium (B8443419) salt).

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇O₄P | [1] |

| Molecular Weight | 174.09 g/mol | [1] |

| Appearance | White to light yellow/red powder or crystals; can also be a liquid. | [2][3][4] |

| Melting Point | 97-99.5 °C | [1][2][5] |

| Boiling Point | 346.9 °C at 760 mmHg (Predicted) | [1][2][5] |

| Density | ~1.499 g/cm³ (Predicted) | [2] |

| Water Solubility | 7.41 x 10³ mg/L at 25 °C (estimated); approximately 1% | [5][6] |

| Solubility in Organic Solvents | Soluble in methanol (B129727) and other organic solvents. | [2][3] |

| pKa | 1.25 ± 0.30 (Predicted); 9.99 | [2][6] |

| Stability | Stable under recommended storage conditions.[6] | [6] |

Properties of this compound Disodium Salt

The disodium salt of this compound is a common form used in biochemical assays due to its higher water solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Na₂O₄P | [7] |

| Molecular Weight | 218.05 g/mol | [7] |

| Appearance | White to off-white crystalline powder. | [8][9] |

| Melting Point | >300 °C | [10] |

| Water Solubility | Soluble in water (0.1 g/mL).[8][10] | [8][10] |

| pH | 6.5 - 9.5 (50 g/L solution at 25 °C) | [10] |

| Stability | Hygroscopic.[10] | [10] |

Experimental Protocols

This compound is a widely used substrate for various phosphatases. Below are generalized protocols for acid and alkaline phosphatase assays.

Continuous Spectrophotometric Assay for Acid Phosphatase

This method allows for the direct and continuous measurement of acid phosphatase activity by monitoring the formation of phenol (B47542), a product of this compound hydrolysis.

Principle: Acid phosphatase catalyzes the hydrolysis of this compound to phenol and inorganic phosphate. The rate of phenol production is monitored continuously by measuring the increase in absorbance at a specific wavelength.

Materials:

-

This compound solution (substrate)

-

Acetate (B1210297) buffer (pH range 3.8 to 5.7)

-

Acid phosphatase enzyme preparation

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare a reaction mixture containing the acetate buffer and a known concentration of this compound in a cuvette.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 37 °C).

-

Initiate the reaction by adding a small volume of the acid phosphatase enzyme solution to the cuvette and mix quickly.

-

Immediately begin monitoring the change in absorbance over time at a wavelength where phenol absorbs.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.[11]

Enzyme Kinetics Analysis: To determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), the assay is performed with varying concentrations of this compound. The initial rates are then plotted against the substrate concentrations. For example, in one study, 0.1 mg/mL of acid phosphatase was incubated with this compound concentrations ranging from 2 to 15 mM for 5 minutes in an acetate buffer at pH 5.0.[7]

High-Performance Liquid Chromatography (HPLC) Based Assay for Phosphatase Activity

This highly sensitive method is suitable for determining phosphatase activity in biological samples where enzyme concentrations may be low.

Principle: Phenol produced from the enzymatic hydrolysis of this compound is separated and quantified by HPLC with electrochemical detection.

Materials:

-

This compound solution (substrate)

-

Appropriate buffer for the specific phosphatase (e.g., acetate for acid phosphatase, alkaline buffer for alkaline phosphatase)

-

Biological sample (e.g., plasma, saliva)

-

HPLC system with an electrochemical detector

Procedure:

-

Incubate the biological sample with a buffered solution of this compound at the optimal temperature for the enzyme.

-

After a defined incubation period, stop the reaction (e.g., by adding a strong acid or base).

-

Inject a specific volume of the reaction mixture into the HPLC system.

-

Separate the components on a suitable column. Phenol typically has a retention time of around 7 minutes under standard conditions.

-

Quantify the amount of phenol produced by comparing the peak area to a standard curve of known phenol concentrations. The detection limit for phenol can be as low as 5 pmol.[12]

Signaling Pathways and Experimental Workflows

Anaerobic Phenol Degradation Pathway

In some bacteria, such as Thauera aromatica, phenol is metabolized anaerobically. This pathway involves the initial phosphorylation of phenol to this compound.

This pathway highlights a key biological role of this compound as an intermediate in the metabolic breakdown of phenolic compounds.[13] The formation of this compound is catalyzed by phenylphosphate synthase, which utilizes ATP.[4]

General Workflow for a Phosphatase Assay Using this compound

The following diagram illustrates a typical workflow for an endpoint colorimetric phosphatase assay.

Role in Signaling

While this compound itself is not a primary signaling molecule in mammalian systems, its hydrolysis products, inorganic phosphate (Pi) and phenol, are involved in cellular signaling. Extracellular phosphate can act as a signaling molecule, activating pathways such as the Raf/MEK/ERK pathway, which in turn modulates the expression of various genes.[9] The enzymatic release of phosphate from substrates like this compound is a fundamental process in signal transduction cascades regulated by protein phosphatases.

References

- 1. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 2. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]

- 3. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]

- 4. Phosphorylation of Phenol by Phenylphosphate Synthase: Role of Histidine Phosphate in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride - Google Patents [patents.google.com]

- 6. US7700807B2 - Process to prepare alkyl phenyl phosphates - Google Patents [patents.google.com]

- 7. Detecting acid phosphatase enzymatic activity with phenol as a chemical exchange saturation transfer magnetic resonance imaging contrast agent (PhenolCEST MRI) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Phenylphosphate Synthase: a New Phosphotransferase Catalyzing the First Step in Anaerobic Phenol Metabolism in Thauera aromatica - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Phosphate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of phenyl phosphate (B84403) in scientific research and pharmaceutical development.

This technical guide provides a detailed overview of phenyl phosphate (monothis compound), an organophosphate ester of significant interest to researchers, scientists, and professionals in drug development. This compound serves as a crucial substrate in various enzymatic assays and as a versatile reagent in organic synthesis. This document outlines its core chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its relevance in biological pathways and drug discovery.

Core Molecular and Physical Properties

This compound, also known as phenyl dihydrogen phosphate, is the monoester of phosphoric acid and phenol (B47542).[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 701-64-4 | [2] |

| Molecular Formula | C₆H₇O₄P | [2] |

| Molecular Weight | 174.09 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 98-99 °C | [2] |

| Water Solubility | Soluble | |

| Synonyms | Phenyl dihydrogen phosphate, Monothis compound, Phosphoric acid monophenyl ester | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common laboratory-scale preparation involves the phosphorylation of phenol followed by the removal of protecting groups.

Protocol: Synthesis via Dibenzyl this compound Intermediate

This method involves the reaction of sodium phenate with dibenzyl chlorophosphonate, followed by catalytic hydrogenation to yield phenyl dihydrogen phosphate.[2]

Step 1: Preparation of Dibenzyl this compound

-

Prepare a solution of dibenzyl chlorophosphonate from 5.2 g of dibenzyl phosphite (B83602) in 100 cm³ of carbon tetrachloride and 1.45 g of chlorine.

-

To this solution, add 2.5 g of powdered anhydrous sodium phenate with stirring.

-

Maintain the reaction mixture at 0°C with continuous stirring for 2 hours.

-

Allow the mixture to stand overnight at room temperature.

-

Filter the solid precipitate. Wash the filtrate with a sodium carbonate solution, followed by water.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Heat the residue to 100°C at a pressure of 0.2 mm to remove any volatile materials, yielding dibenzyl this compound as a crystalline solid upon cooling.

Step 2: Hydrogenation to Phenyl Dihydrogen Phosphate

-

Dissolve the dibenzyl this compound obtained in the previous step in aqueous methanol.

-

Perform catalytic hydrogenation using a palladium-charcoal catalyst. Two molecular proportions of hydrogen will be rapidly absorbed.

-

Filter the catalyst from the reaction mixture.

-

Evaporate the filtrate to dryness to obtain phenyl dihydrogen phosphate as a white solid.

-

The product can be further purified by crystallization from chloroform, yielding a final product with a melting point of 98-99°C.[2]

Applications in Enzymatic Assays

This compound is widely utilized as a chromogenic substrate for the determination of acid and alkaline phosphatase activity. The enzymatic hydrolysis of this compound liberates phenol, which can be quantified spectrophotometrically.

Protocol: Continuous Spectrophotometric Assay for Acid Phosphatase

This method allows for the direct and continuous measurement of acid phosphatase activity by monitoring the formation of phenol.[2]

Reagents:

-

Buffer: Prepare a suitable acidic buffer (e.g., citrate (B86180) buffer) for the desired pH range (e.g., pH 3.8 to 5.7).

-

Substrate: this compound solution in the corresponding buffer.

-

Enzyme: Solution containing acid phosphatase.

Procedure:

-

Equilibrate the buffer and substrate solutions to the desired reaction temperature (e.g., 37°C).

-

In a quartz cuvette, mix the buffer and the this compound substrate solution.

-

Place the cuvette in a spectrophotometer and set the wavelength to a value where phenol has a distinct absorbance.

-

Initiate the reaction by adding a known amount of the acid phosphatase enzyme solution to the cuvette and mix thoroughly.

-

Immediately start recording the absorbance at regular time intervals.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be calculated using the molar extinction coefficient of phenol under the specific assay conditions.

This continuous assay avoids the need for stopping the reaction and subsequent chemical derivatization of the product, which is common in endpoint assays.[2]

This compound in Drug Development and Signaling Pathways

While direct studies on the role of monothis compound in modulating specific signaling pathways are limited, the broader class of organophosphates, including derivatives of this compound, has been investigated for their biological activities and potential therapeutic applications.

This compound Derivatives as Enzyme Inhibitors

Research has shown that a series of dialkyl phenyl phosphates can act as potent and selective inhibitors of butyrylcholinesterase, with little activity against acetylcholinesterase. This selectivity is of interest in the development of therapeutics for neurodegenerative diseases where modulation of butyrylcholinesterase activity is a target.

Role in Signaling Pathways: Insights from Related Compounds

Studies on trithis compound (TPP), a structurally related compound, have provided insights into the potential for organophosphates to interact with cellular signaling pathways. TPP has been shown to interfere with bone metabolism by modulating the MAPK signaling pathway.[3][4] It has also been found to activate the TLR4-mediated ERK/NF-κB pathway in macrophages, suggesting a role in immunomodulation. Furthermore, TPP has been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which is involved in lipid metabolism. While these findings are for TPP, they highlight the potential for the this compound scaffold to interact with key cellular signaling cascades, warranting further investigation into the specific effects of monothis compound.

The phosphate group itself is a critical signaling molecule, and extracellular phosphate concentrations are known to activate pathways such as the Raf/MEK/ERK and Akt pathways.[5] The enzymatic release of phosphate from this compound in a biological context could therefore have localized effects on these signaling networks.

Conclusion

This compound is a valuable chemical entity for researchers in chemistry and biology. Its well-defined properties and role as a substrate in fundamental enzymatic assays make it an indispensable tool. While its direct role in drug development is still an emerging area, the biological activities of its derivatives suggest that the this compound scaffold holds potential for the design of novel therapeutic agents. The detailed protocols and information provided in this guide aim to support the scientific community in the effective application of this compound in their research endeavors.

References

- 1. This compound | C6H7O4P | CID 12793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2490573A - Process for the manufacture of phosphorus compounds - Google Patents [patents.google.com]

- 3. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate - Google Patents [patents.google.com]

- 4. Trithis compound synthesis - chemicalbook [chemicalbook.com]

- 5. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Proper Storage of Phenyl Phosphate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for phenyl phosphate (B84403) powder, a critical reagent in various biochemical assays and research applications. Phenyl phosphate, particularly in its disodium (B8443419) salt form, is extensively used as a substrate for measuring the activity of enzymes such as alkaline and acid phosphatases.[1][2][3][4] Maintaining the integrity of this compound is paramount for obtaining accurate and reproducible experimental results. This document outlines the factors affecting its stability, proper storage and handling procedures, and methodologies for assessing its degradation.

Physicochemical Properties and Stability Profile

This compound disodium salt is typically supplied as a white to off-white crystalline powder.[5][6] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can significantly impact its stability.[7][8]

General Stability

Under recommended storage conditions, this compound disodium salt is a stable compound.[7] However, it is susceptible to degradation under adverse conditions, primarily through hydrolysis. Exposure to moisture, elevated temperatures, and incompatible substances can lead to the breakdown of the this compound molecule.[8]

Impact of Temperature and Humidity

Elevated temperatures can accelerate the degradation of this compound powder. While specific quantitative data on the degradation rates of the powder form at various temperatures and humidity levels are not extensively available in public literature, general guidelines for hygroscopic pharmaceutical powders are applicable.[9] It is crucial to store the powder in a cool environment to minimize thermal degradation.

The hygroscopic nature of this compound powder makes it highly sensitive to humidity.[7][8] Absorption of moisture can lead to caking of the powder and initiate hydrolytic degradation, even at ambient temperatures.[9][10] Therefore, protection from atmospheric moisture is a critical aspect of its storage.

Table 1: Summary of Stability and Storage Parameters for this compound Disodium Salt Powder

| Parameter | Recommendation/Information | Citation |

| Chemical Stability | Stable under recommended storage conditions. | [7] |

| Recommended Storage Temp. | 2°C to 8°C (Refrigerated) | [5][7][11] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture. | [7][8] |

| Light Sensitivity | Store in the dark to prevent potential light-sensitive degradation. | [9] |

| Shelf Life | A shelf life of 60 months has been reported for the dihydrate form. | [12] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3] |

| Primary Degradation Pathway | Hydrolysis. | [3][8] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides and phosphorus oxides. | [3] |

Degradation Pathways

The primary pathway for the degradation of this compound is hydrolysis, which involves the cleavage of the phosphate ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, as well as by enzymatic activity.

Chemical Hydrolysis

In the presence of moisture, this compound can hydrolyze to form phenol (B47542) and inorganic phosphate. This process can occur slowly over time if the powder is not stored in a dry environment.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound powder, particularly for use in sensitive assays, it is essential to perform stability testing. The following protocols are based on established principles of pharmaceutical stability testing and can be adapted for this purpose.[13][14][15]

Protocol for a Comprehensive Stability Study

This protocol outlines a systematic approach to evaluating the stability of this compound powder under various environmental conditions, in line with ICH guidelines.[15]

1. Materials and Equipment:

-

This compound powder (at least one batch)

-

Controlled environment stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Refrigerator (2-8°C)

-

Tightly sealed, inert containers (e.g., amber glass vials with screw caps)

-

Analytical balance

-

HPLC system with UV detector

-

pH meter

2. Procedure:

-

Initial Analysis (Time 0): Perform a complete analysis of the this compound powder batch for appearance, purity (by HPLC), water content, and any other relevant quality attributes. This serves as the baseline.

-

Sample Packaging: Distribute accurately weighed samples of the powder into the inert containers. Ensure containers are tightly sealed to protect from moisture and light.

-

Storage Conditions: Place the packaged samples into the following storage conditions:

-

Long-term: 2-8°C (recommended storage)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Intermediate (if significant change is seen in accelerated): 25°C ± 2°C / 60% RH ± 5% RH

-

-

Testing Schedule: Withdraw samples from each storage condition at predetermined time points. A typical schedule would be:

-

Accelerated: 0, 1, 3, and 6 months

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

-

Analysis at Each Time Point: At each testing interval, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state (e.g., caking).

-

Purity and Degradation Products: Using a validated stability-indicating HPLC method (see Protocol 3.2).

-

Water Content: By Karl Fischer titration, to assess moisture uptake.

-

6. Data Evaluation:

-

Compare the results at each time point to the initial (Time 0) data.

-

Identify and quantify any degradation products.

-

Determine if any "significant change" (as defined by ICH guidelines) has occurred.

-

Use the data to establish a retest period or shelf life.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products, primarily phenol. The following is a recommended starting point for developing such a method.[11][16][17][18]

1. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at a wavelength where both this compound and phenol have adequate absorbance (e.g., 210-220 nm).

-

Injection Volume: 10-20 µL.

2. Solution Preparation:

-

Diluent: A mixture of water and acetonitrile, similar in composition to the mobile phase.

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Accurately weigh and dissolve the this compound powder from the stability study in the diluent to the same target concentration as the standard solution.

3. Method Validation:

-

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[16][19][20][21][22]

-

Forced Degradation: To prove the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[12][13][14] This involves subjecting the material to stress conditions such as:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat (e.g., 105°C).

-

Photostability: Exposure to light as per ICH Q1B guidelines.

-

-

The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main this compound peak.

Application in Biochemical Assays: Alkaline Phosphatase Activity

This compound is a common substrate in the measurement of alkaline phosphatase (ALP) activity. ALP catalyzes the hydrolysis of this compound to phenol and inorganic phosphate. The liberated phenol can then be detected, often colorimetrically, to quantify enzyme activity.[1][3] Understanding this pathway is crucial for interpreting assay results, as the presence of pre-existing phenol as a degradation product in the substrate can lead to erroneously high activity readings.

Experimental Protocol for Alkaline Phosphatase Assay

The following is a generalized protocol for an endpoint colorimetric assay for ALP activity using this compound.[2][3][4][23]

1. Reagents:

-

Substrate Buffer: Disodium this compound (e.g., 5 mmol/L) in a suitable buffer (e.g., 50 mmol/L carbonate-bicarbonate buffer, pH 10).

-

Color Reagent: 4-aminoantipyrine (B1666024).

-

Oxidizing Agent: Potassium ferricyanide (B76249).

-

Stopping Reagent: Sodium arsenate or a strong base.

-

Enzyme Sample: Serum, plasma, or other biological sample containing ALP.

-

Phenol Standard: For creating a standard curve.

2. Procedure:

-

Pre-warm the substrate buffer to 37°C.

-

Add a specific volume of the enzyme sample to the substrate buffer and mix.

-

Incubate the reaction mixture at 37°C for a precise period (e.g., 15 minutes).

-

Stop the enzymatic reaction by adding the stopping reagent.

-

Add the 4-aminoantipyrine and potassium ferricyanide reagents to develop a color proportional to the amount of phenol produced.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

Calculate the phenol concentration from a standard curve and determine the ALP activity, typically expressed in units that correspond to the amount of phenol liberated per unit of time.

Conclusion and Recommendations

The stability of this compound powder is critical for its effective use in research and diagnostics. Due to its hygroscopic nature, the primary cause of degradation is hydrolysis, which is exacerbated by elevated temperatures. To ensure the integrity of the compound, the following recommendations should be strictly followed:

-

Storage: Store this compound powder in tightly sealed containers at 2-8°C, protected from light and moisture.

-

Handling: When in use, minimize the exposure of the powder to ambient air. It is advisable to work in a low-humidity environment, such as a glove box, for sensitive applications.

-

Quality Control: For critical applications, the purity of the this compound powder should be periodically verified using a stability-indicating HPLC method, especially for older batches or those that may have been exposed to suboptimal conditions.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of their this compound reagents, leading to more accurate and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolabo.fr [biolabo.fr]

- 4. karger.com [karger.com]

- 5. youtube.com [youtube.com]

- 6. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmainfo.in [pharmainfo.in]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. pharmasm.com [pharmasm.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. benchchem.com [benchchem.com]

- 18. japsonline.com [japsonline.com]

- 19. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 20. wjarr.com [wjarr.com]

- 21. researchgate.net [researchgate.net]

- 22. demarcheiso17025.com [demarcheiso17025.com]

- 23. e-century.us [e-century.us]

The Role of Phenyl Phosphate as an Enzyme Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl phosphate (B84403) and its derivatives, such as p-nitrophenyl phosphate (pNPP), are invaluable tools in biochemistry and drug discovery, primarily serving as versatile substrates for a wide range of enzymes, most notably phosphatases. The enzymatic hydrolysis of these substrates yields a phenolic compound and inorganic phosphate. The production of the phenolate (B1203915) ion, which is often chromogenic, provides a straightforward and quantifiable measure of enzyme activity. This technical guide provides an in-depth exploration of the use of this compound as an enzyme substrate, with a focus on quantitative data, detailed experimental protocols, and its application in drug development.

Core Concepts: The Enzymatic Reaction

The fundamental principle behind the use of this compound as an enzyme substrate lies in the cleavage of the phosphoester bond by a hydrolase enzyme, typically a phosphatase. The generalized reaction is as follows:

This compound + H₂O --(Phosphatase)--> Phenol + Inorganic Phosphate

For the commonly used derivative, p-nitrothis compound (pNPP), the reaction is:

p-Nitrothis compound (colorless) + H₂O --(Phosphatase)--> p-Nitrophenol (yellow) + Inorganic Phosphate

The production of p-nitrophenol, which has a distinct yellow color under alkaline conditions, can be readily measured spectrophotometrically at or near 405 nm.[1] The rate of color development is directly proportional to the enzyme's activity.[2] This principle forms the basis of numerous enzyme assays.

Quantitative Data: Enzyme Kinetics

The efficiency of an enzyme's catalysis on this compound or its derivatives is described by the Michaelis-Menten kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Below is a summary of kinetic parameters for various phosphatases using this compound derivatives as substrates.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg or U/mg) | Organism/Tissue Source | Reference |

| Alkaline Phosphatase | p-Nitrothis compound | 0.0290 | 0.0254 mM/min | E. coli | [3] |

| Alkaline Phosphatase | 4-Nitrophenylphosphate | 0.5 x 10⁻³ M | 20 x 10⁻⁶ M/min | Lepus townsendii (liver) | [4] |

| Alkaline Phosphatase | p-Nitrothis compound | 0.216 | 106.5 µ g/half hour | Oreochromis mossambicus (hepatic) | [4] |

| Monkeypox Virus H1 Phosphatase | p-Nitrothis compound | 1.5 | Not Specified | Monkeypox Virus | [5] |

| Soil Acid Phosphatase | 4-Nitrothis compound | 0.44 - 0.60 | 40.0 - 56.6 µg/g soil/h | Soil | [6] |

Note: The units and experimental conditions can vary between studies, affecting the direct comparability of the values. Refer to the cited literature for specific experimental details.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and accurate results. Below are comprehensive methodologies for assaying alkaline and acid phosphatase activity using this compound derivatives.

Alkaline Phosphatase (ALP) Assay Protocol

This protocol is a synthesis of common procedures for the colorimetric determination of ALP activity.[7][8][9]

1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.5.[1] Store at 4°C.

-

Substrate Solution (5 mM pNPP): Dissolve two p-nitrothis compound tablets in 5.4 mL of Assay Buffer. This solution should be prepared fresh and protected from light.[7]

-

Stop Solution: 3 M NaOH.[1]

-

ALP Enzyme Standard: Reconstitute lyophilized ALP with Assay Buffer to a known concentration (e.g., 1 mg/mL). Prepare serial dilutions in Assay Buffer to generate a standard curve.

2. Assay Procedure (96-well plate format):

-

Add 50 µL of each enzyme dilution or sample to the wells of a 96-well microplate.[1]

-

Include a blank control containing 50 µL of Assay Buffer without the enzyme.[1]

-

Pre-incubate the plate at 37°C for 5 minutes.[1]

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[1]

-

Incubate the plate at 37°C for a suitable time (e.g., 10-60 minutes), protected from light.[7][8] The incubation time can be optimized based on enzyme activity.

-

Stop the reaction by adding 50 µL of the Stop Solution to each well.[1]

-

Read the absorbance at 405 nm using a microplate reader.[1]

3. Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the absorbance of the standards versus their concentration to create a standard curve.

-

Use the standard curve to determine the concentration of p-nitrophenol produced in each sample.

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Acid Phosphatase (AP) Assay Protocol

This protocol outlines a typical procedure for measuring acid phosphatase activity.[10]

1. Reagent Preparation:

-

Assay Buffer: 90 mM Citrate Buffer, pH 4.8 at 37°C.

-

Substrate Solution (15.2 mM pNPP): Prepare a 5.64 mg/mL solution of p-nitrothis compound in purified water.

-

Stop Solution: 100 mM Sodium Hydroxide (NaOH).

-

Enzyme Solution: Prepare a solution containing 0.15-0.25 U/mL of acid phosphatase in cold purified water immediately before use.

2. Assay Procedure (Cuvette-based):

-

Pipette 0.50 mL of Assay Buffer and 0.50 mL of pNPP solution into suitable containers (Test and Blank).

-

Equilibrate to 37°C.

-

Add 0.10 mL of the Enzyme Solution to the "Test" container.

-

Mix by inversion and incubate at 37°C for exactly 10 minutes.

-

After 10 minutes, add 1.0 mL of Stop Solution to both the "Test" and "Blank" containers.

-

Mix by inversion and record the absorbance at 410 nm for both the Test and the Blank using a spectrophotometer.

3. Calculation of Enzyme Activity: One unit of acid phosphatase is defined as the amount of enzyme that will hydrolyze 1.0 µmole of p-nitrothis compound per minute at pH 4.8 at 37°C.

Troubleshooting Common Assay Problems

| Problem | Possible Cause | Solution | Reference |

| Weak or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Run a positive control with a fresh enzyme stock. | [1] |

| Substrate degradation | Prepare pNPP solution fresh and protect from light. A faint yellow color indicates spontaneous hydrolysis. | [1] | |

| Incorrect pH or temperature | Verify the pH of the buffer and the incubation temperature are optimal for the specific enzyme. | [1] | |

| High Background | Contamination of reagents | Use high-purity water and reagents. Prepare fresh solutions. | [11] |

| Spontaneous substrate hydrolysis | Prepare substrate solution fresh. Store pNPP tablets in a desiccator. | [1] | |

| Inconsistent Readings | Pipetting errors | Ensure accurate and consistent pipetting, especially when adding the stop solution. | [11] |

| Incomplete mixing | Mix well after adding each reagent, particularly the stop solution. | [11] |

Signaling Pathways and Biological Relevance

The enzymatic hydrolysis of this compound produces phenol, a molecule that can influence cellular signaling pathways. Phenolic compounds are known to modulate a variety of signaling cascades, including those involved in inflammation, cell proliferation, and apoptosis.[12]

One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[15] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Phenolic compounds can interfere with this pathway at multiple points, often by inhibiting the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[12]

Application in Drug Development and High-Throughput Screening (HTS)

The simplicity, reliability, and cost-effectiveness of assays using this compound derivatives make them highly suitable for high-throughput screening (HTS) campaigns to identify enzyme inhibitors.[2] HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a specific enzyme target.[16]

In the context of drug discovery, phosphatases are attractive therapeutic targets for a range of diseases, including cancer, diabetes, and autoimmune disorders.[2] HTS assays using substrates like pNPP are employed to find small molecules that inhibit these phosphatases.

HTS Workflow for Phosphatase Inhibitors

The following diagram illustrates a typical workflow for an HTS campaign targeting phosphatase inhibitors.

In this workflow, a large number of compounds are individually tested for their ability to reduce the rate of p-nitrophenol production from pNPP by the target phosphatase. Compounds that significantly decrease the signal are identified as "hits" and are then subjected to further validation and optimization to develop potential new drugs.

Conclusion

This compound and its chromogenic derivatives are indispensable substrates in enzyme kinetics and drug discovery. Their use in simple and robust colorimetric assays allows for the precise quantification of phosphatase activity. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these substrates in their work. Furthermore, the adaptability of these assays to high-throughput formats ensures their continued importance in the search for novel therapeutics targeting phosphatases and other related enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]

- 8. assaygenie.com [assaygenie.com]

- 9. medichem-me.com [medichem-me.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. benchchem.com [benchchem.com]

- 12. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. High-throughput screening for protein tyrosine phosphatase activity modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Hydrolysis of Phenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms governing the enzymatic hydrolysis of phenyl phosphate (B84403). It is designed to serve as a comprehensive resource, detailing the catalytic strategies employed by key phosphatase families, presenting relevant quantitative data, and outlining detailed experimental protocols for the study of this fundamental biochemical reaction.

Executive Summary

The cleavage of the phosphate ester bond in phenyl phosphate is a critical reaction catalyzed by a broad class of enzymes known as phosphatases. These enzymes play pivotal roles in a vast array of cellular processes, including signal transduction, metabolic regulation, and cellular development. Understanding the precise mechanism of this compound hydrolysis is fundamental to elucidating enzyme function and is of paramount importance in the development of therapeutic agents that target phosphatase activity. This guide focuses primarily on two major classes of phosphatases: alkaline phosphatases (APs) and acid phosphatases (ACPs), highlighting their distinct catalytic mechanisms, active site architectures, and kinetic profiles.

The Core Mechanism: A Tale of Two Phosphatases

The enzymatic hydrolysis of this compound, while seemingly a straightforward reaction, proceeds through sophisticated catalytic mechanisms that differ significantly between alkaline and acid phosphatases. Both enzyme classes, however, ultimately facilitate the nucleophilic attack on the phosphorus atom of the phosphate group, leading to the cleavage of the P-O bond and the release of phenol (B47542) and inorganic phosphate.

Alkaline Phosphatase (AP)

Alkaline phosphatases are typically zinc-containing metalloenzymes that exhibit optimal activity at alkaline pH.[1] The catalytic mechanism is generally accepted to proceed through a two-step process involving a covalent phospho-enzyme intermediate.

Step 1: Formation of the Phospho-Enzyme Intermediate A key active site residue, a serine (Ser), is activated by a proximal zinc ion (Zn1), which lowers the pKa of its hydroxyl group, facilitating its deprotonation to a highly nucleophilic seryl anion. This anion then attacks the phosphorus atom of this compound, forming a pentacovalent transition state. This transition state is stabilized by another zinc ion (Zn2) and a strategically positioned arginine residue, which coordinate the non-bridging oxygen atoms of the phosphate group. The transition state then collapses, leading to the cleavage of the P-O bond, the release of the phenolate (B1203915) leaving group, and the formation of a covalent phosphoseryl intermediate.

Step 2: Hydrolysis of the Phospho-Enzyme Intermediate A water molecule, activated by the Zn1 ion, acts as a nucleophile and attacks the phosphorus atom of the phosphoseryl intermediate. This leads to the formation of another pentacovalent transition state, which subsequently breaks down to release inorganic phosphate and regenerate the active enzyme for the next catalytic cycle. At alkaline pH, the rate-limiting step is often the release of the inorganic phosphate product from the active site.[2]

The active site of alkaline phosphatase is a highly organized environment. It features a bimetallic zinc center, with a third magnesium ion that plays a structural role.[2] The precise positioning of these metal ions and key amino acid residues, such as serine and arginine, is crucial for substrate binding, transition state stabilization, and catalytic efficiency.

Acid Phosphatase (ACP)

Acid phosphatases, as their name suggests, function optimally in acidic environments.[3] A prominent class of ACPs are the histidine acid phosphatases (HAPs), which employ a different catalytic strategy compared to their alkaline counterparts and notably lack metal cofactors in their active site.[1][4]

The mechanism of HAPs also involves a two-step process with a covalent phospho-enzyme intermediate.

Step 1: Formation of the Phospho-Enzyme Intermediate In this case, a histidine residue acts as the primary nucleophile. One of the nitrogen atoms of the histidine imidazole (B134444) ring attacks the phosphorus atom of the this compound substrate. A nearby aspartate residue, acting as a general acid, protonates the oxygen of the phenolate leaving group, facilitating its departure. This concerted action leads to the formation of a covalent phosphohistidine (B1677714) intermediate.

Step 2: Hydrolysis of the Phospho-Enzyme Intermediate A water molecule, activated by the same aspartate residue (now acting as a general base), attacks the phosphorus atom of the phosphohistidine intermediate. This results in the release of inorganic phosphate and the regeneration of the enzyme's active site.

The active site of histidine acid phosphatases is characterized by a constellation of conserved residues that create a precise environment for catalysis. The key players are the nucleophilic histidine and the general acid/base aspartate, which work in concert to achieve efficient hydrolysis.[1][4]

Quantitative Data on this compound Hydrolysis

The kinetic parameters of enzymatic reactions provide invaluable insights into the efficiency and substrate affinity of an enzyme. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an indicator of the enzyme's affinity for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The following tables summarize available kinetic data for the hydrolysis of this compound and its commonly used analogue, p-nitrothis compound (pNPP), by various phosphatases.

Table 1: Kinetic Parameters for this compound Hydrolysis

| Enzyme Source | pH | Km (M) | Vmax | kcat (s⁻¹) | Reference |

| Human Prostatic Acid Phosphatase | 3.8 - 5.7 | - | - | - | [3] |

| Calf Intestinal Alkaline Phosphatase | - | 9.6 x 10⁻⁴ | - | - | [1] |

Table 2: Kinetic Parameters for p-Nitrothis compound (pNPP) Hydrolysis

| Enzyme Source | Buffer | pH | Km (M) | Vmax (µmoles min⁻¹ unit⁻¹) | kcat (s⁻¹) | Reference |

| Calf Intestinal Alkaline Phosphatase | Tris-HCl | 11 | 7.6 x 10⁻⁴ | 3.12 | 82.98 | [1] |

| Calf Intestinal Alkaline Phosphatase | Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 | 42.55 | [1] |

| E. coli Alkaline Phosphatase | - | - | 2.90 x 10⁻⁵ | 0.0254 (mM/min) | - | |

| Human Alkaline Phosphatase (Liver) | 2-amino-2-methyl-1-propanol | - | - | - | - | [4] |

Note: The units for Vmax may vary between studies and should be interpreted in the context of the specific experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for assaying the enzymatic hydrolysis of this compound. Given the widespread use of p-nitrothis compound (pNPP) as a chromogenic substrate that yields a readily quantifiable yellow product (p-nitrophenol), many standard protocols are based on this analogue. The principles of these assays are directly applicable to this compound, with the primary modification being the method of product detection (phenol).

Continuous Spectrophotometric Assay for Acid Phosphatase

This protocol is adapted for the continuous monitoring of phenol release from this compound hydrolysis.[3]

Materials:

-

Enzyme: Purified or partially purified acid phosphatase

-

Substrate: this compound solution (e.g., 100 mM stock in water)

-

Buffer: Appropriate acidic buffer (e.g., 0.1 M sodium acetate, pH 3.8 - 5.7)

-

Spectrophotometer capable of measuring absorbance in the UV range (phenol absorbs around 270 nm)

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture in a quartz cuvette by combining the assay buffer and the acid phosphatase enzyme solution.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the this compound substrate solution to the cuvette and mix thoroughly.

-

Immediately begin monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of phenol under the specific buffer conditions.

-

Record the absorbance change over time. The initial linear portion of the curve represents the initial reaction velocity.

-

To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

-

Calculate the concentration of phenol produced using a standard curve generated with known concentrations of phenol.

Endpoint Colorimetric Assay for Alkaline Phosphatase (adapted from pNPP assays)

This protocol is a generalized endpoint assay adapted from common pNPP methods for use with this compound. This requires a post-reaction step to quantify the phenol product.

Materials:

-

Enzyme: Purified or partially purified alkaline phosphatase

-

Substrate: this compound solution

-

Buffer: Alkaline buffer (e.g., 100 mM Tris-HCl, pH 9.5, containing 5 mM MgCl₂)

-

Stop Solution: 2N NaOH

-

Phenol Quantitation Reagent: e.g., 4-aminoantipyrine (B1666024) and potassium ferricyanide

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of the enzyme sample (appropriately diluted in assay buffer) to each well of a 96-well plate. Include a blank control with 50 µL of assay buffer without the enzyme.

-

Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Add the phenol quantitation reagents according to the manufacturer's instructions. This will typically involve the addition of reagents that react with phenol to produce a colored product.

-

Measure the absorbance at the appropriate wavelength for the colored product using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance.

-

Calculate the amount of phenol produced using a standard curve and determine the enzyme activity.

Visualizing the Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the catalytic pathways and experimental workflows.

Catalytic Cycle of Alkaline Phosphatase

Caption: Catalytic cycle of alkaline phosphatase hydrolysis of this compound.

Experimental Workflow for an Endpoint Phosphatase Assay

Caption: A typical experimental workflow for an endpoint phosphatase assay.

Logical Relationships of Key Catalytic Residues in Phosphatases

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Continuous assay for acid phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]

Phenyl Phosphate: A Versatile Tool in Biochemical Pathway Analysis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl phosphate (B84403) and its derivatives serve as critical substrates for a wide array of phosphatases, enzymes that catalyze the removal of phosphate groups from molecules. This dephosphorylation is a fundamental regulatory mechanism in a vast number of biochemical pathways, including signal transduction cascades that govern cell growth, differentiation, and communication. The simplicity and versatility of phenyl phosphate-based assays have made them an indispensable tool for studying enzyme kinetics, screening for potential drug candidates, and diagnosing various diseases. This technical guide provides a comprehensive overview of the function of this compound in biochemical pathways, detailed experimental protocols for its use in phosphatase assays, and an exploration of its relevance in key signaling pathways implicated in health and disease.

Introduction: The Central Role of Phosphatases and this compound

Phosphorylation and dephosphorylation are the yin and yang of cellular regulation. While kinases add phosphate groups to proteins and other molecules, phosphatases remove them, acting as molecular switches that control protein activity, localization, and interaction with other molecules. This compound is a simple aryl phosphate ester that serves as an excellent artificial substrate for many types of phosphatases, including alkaline phosphatases (ALPs), acid phosphatases (ACPs), and protein tyrosine phosphatases (PTPs).

The enzymatic hydrolysis of this compound or its chromogenic analog, p-nitrothis compound (pNPP), yields phenol (B47542) or p-nitrophenol, respectively. These products can be readily detected and quantified, providing a straightforward method for measuring phosphatase activity. This principle forms the basis of numerous colorimetric assays widely used in research and clinical diagnostics.

This compound in Key Biochemical Pathways

While this compound itself is primarily used as a laboratory tool, the phosphatase enzymes it helps to characterize are central to numerous critical signaling pathways. The dysregulation of these pathways is often implicated in diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.

Protein Tyrosine Phosphatase (PTP) Signaling

Protein tyrosine phosphatases are a large family of enzymes that specifically remove phosphate groups from tyrosine residues on proteins. They are crucial regulators of signal transduction pathways initiated by receptor tyrosine kinases (RTKs). Two prominent examples are the SHP-2 and CD45 phosphatases.